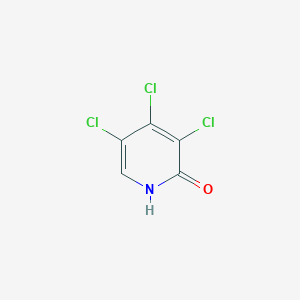

3,4,5-Trichloropyridin-2-ol

概要

説明

3,4,5-Trichloropyridin-2-ol is a chlorinated derivative of pyridinol, a heterocyclic aromatic compound. It is known for its significant role as an intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides . The compound has a molecular formula of C5H2Cl3NO and a molar mass of 198.44 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloropyridin-2-ol typically involves the reaction of trichloroacetyl chloride with acrylonitrile. This process includes several steps: addition, cyclization, and aromatization . The reaction conditions are carefully controlled to prevent the formation of unwanted by-products such as tetrachloropyridine .

Industrial Production Methods

In industrial settings, the production of this compound is optimized by conducting the individual steps separately. This separation helps in managing the by-products like water and hydrochloric acid, which can interfere with the earlier steps of the reaction .

化学反応の分析

Types of Reactions

3,4,5-Trichloropyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different chlorinated pyridine derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated pyridines.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various chlorinated pyridine derivatives, which are valuable intermediates in the synthesis of agrochemicals .

科学的研究の応用

Agricultural Applications

Pesticide Production

- TCPy is a critical precursor for synthesizing organophosphate insecticides such as chlorpyrifos and triclopyr . Chlorpyrifos is one of the most widely used pesticides globally, known for its effectiveness against a range of pests in agricultural settings . Triclopyr is primarily used for controlling woody plants and invasive species .

Mechanism of Action

- The efficacy of TCPy-derived pesticides lies in their ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the target pests .

Toxicity and Health Implications

Toxicological Studies

- Research has indicated that exposure to TCPy can lead to various health issues, including chloracne and peripheral neuropathy. Case studies have documented instances where workers exposed to TCPy during its production developed chloracne, characterized by severe skin lesions and systemic symptoms .

Case Studies

- A notable case involved three workers who developed chloracne after short-term exposure to TCPy at a manufacturing facility. Symptoms included papules and neurological issues, highlighting the compound's potential health risks associated with occupational exposure .

| Case Study | Symptoms | Duration of Exposure | Outcome |

|---|---|---|---|

| Worker 1 | Severe papules, liver damage | 3 days | Improved with treatment |

| Worker 2 | Papules on face and neck | 1 week | Minimal improvement |

| Worker 3 | Similar symptoms as Worker 2 | 2 weeks | New lesions appeared |

Environmental Impact

Metabolite Studies

- TCPy is also studied as a metabolite of chlorpyrifos and triclopyr. Its presence in environmental samples raises concerns regarding its persistence and potential ecological effects. Studies have shown correlations between TCPy exposure and adverse health effects in humans, such as reduced testosterone levels .

Regulatory Concerns

- The increasing awareness of TCPy’s toxicity has led to calls for stricter regulations on its use and monitoring in agricultural practices. The compound's classification as a potential endocrine disruptor necessitates further investigation into its long-term effects on human health and the environment .

Future Research Directions

Given the compound's dual role as a pesticide precursor and a potential health hazard, future research should focus on:

- Developing safer alternatives to TCPy-based pesticides.

- Investigating the mechanisms underlying TCPy toxicity.

- Assessing long-term environmental impacts and human health risks associated with chronic exposure.

作用機序

The mechanism of action of 3,4,5-Trichloropyridin-2-ol involves its interaction with various molecular targets. It is known to inhibit certain enzymes, leading to the disruption of biological processes in pests. The compound’s high reactivity is attributed to the presence of chlorine atoms, which facilitate its interaction with biological molecules .

類似化合物との比較

Similar Compounds

3,5,6-Trichloropyridin-2-ol: Another chlorinated pyridinol with similar applications in agrochemicals.

2,3,5,6-Tetrachloropyridine: A more heavily chlorinated derivative used in similar contexts.

Uniqueness

3,4,5-Trichloropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of certain agrochemicals .

生物活性

3,4,5-Trichloropyridin-2-ol (TCP) is a chlorinated derivative of pyridine that has garnered attention due to its biological activity and potential health implications. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 198.43 g/mol

- Structure : TCP is characterized by three chlorine atoms attached to the pyridine ring, which influences its reactivity and interaction with biological systems.

TCP primarily exerts its biological effects through several mechanisms:

- Endocrine Disruption : TCP has been shown to interfere with testosterone synthesis by inhibiting the binding of testosterone to androgen receptors. This disruption can lead to hormonal imbalances and reproductive toxicity, particularly affecting spermatogenesis in male subjects .

- Cytotoxicity : Research indicates that TCP exhibits direct cytotoxic effects on various cell lines, including human embryonic kidney cells (HEK 293). Studies have shown significant cellular damage following exposure to TCP, suggesting potential nephrotoxicity .

- DNA Interaction : TCP may bind to DNA in a groove-binding manner, which can affect gene expression without significantly distorting the DNA structure. This interaction raises concerns about mutagenic potential .

- Hepatotoxicity and Nephrotoxicity : Animal studies have linked TCP exposure to liver and kidney damage, with accumulation in vital organs leading to structural and functional impairments .

Case Study 1: Occupational Exposure

A report documented three young men who developed chloracne and polyneuropathy after exposure to TCP during construction work at a factory producing the compound. The patients exhibited skin lesions, liver damage, and neurological symptoms following varying durations of exposure (3 days to 2 weeks). Laboratory tests revealed significant elevations in liver enzymes, indicating hepatotoxicity .

| Patient | Duration of Exposure | Liver Function Tests (AST/ALT) | Symptoms |

|---|---|---|---|

| 1 | 3 days | 23000 U/L / Elevated | Severe bilateral lower limb pain, chloracne |

| 2 | 1 week | Normal | Papules on head and neck |

| 3 | 2 weeks | Normal | Similar papules as patient 2 |

The patients received symptomatic treatment including topical agents and liver function protection, with variable recovery outcomes.

Case Study 2: Animal Model

In a controlled study on rats, TCP administration resulted in dose-dependent hepatotoxicity and nephrotoxicity. The study indicated that younger rats displayed heightened sensitivity to TCP due to differences in pharmacokinetics compared to adults .

Research Findings

Recent studies have focused on the biological activities of TCP:

- Endocrine Disruption : TCP enhances the effects of chlorpyrifos (an insecticide) on testosterone synthesis by affecting signaling pathways critical for hormone production .

- Cytotoxic Effects : In vitro assays demonstrated that TCP has an IC value indicating significant cytotoxicity towards various cancer cell lines, suggesting potential for further investigation in cancer therapeutics .

特性

IUPAC Name |

3,4,5-trichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZPCKHNCXIHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407463 | |

| Record name | 3,4,5-Trichloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89166-98-3 | |

| Record name | 3,4,5-Trichloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。